1-(4-Propoxyphenyl)ethanone oxime

Catalog No.
S870953
CAS No.
91246-60-5
M.F
C11H15NO2
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Propoxyphenyl)ethanone oxime

CAS Number

91246-60-5

Product Name

1-(4-Propoxyphenyl)ethanone oxime

IUPAC Name

N-[1-(4-propoxyphenyl)ethylidene]hydroxylamine

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-3-8-14-11-6-4-10(5-7-11)9(2)12-13/h4-7,13H,3,8H2,1-2H3

InChI Key

YKWQJIJVMOLTFK-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=NO)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=NO)C

1-(4-Propoxyphenyl)ethanone oxime is an organic compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of approximately 193.25 g/mol. It features a phenyl group substituted with a propoxy group and an oxime functional group, which is characterized by the presence of a hydroxylamine attached to a carbonyl carbon. The InChI code for this compound is 1S/C₁₁H₁₅NO₂/c1-3-8-14-11-6-4-10(5-7-11)9(2)12-13/h4-7,9H,3,8H₂,1-2H₃, providing a detailed representation of its structure.

Chemical Identity

1-(4-Propoxyphenyl)ethanone oxime, also known as 4'-Propoxyacetophenone oxime, is an organic molecule with the chemical formula C₁₁H₁₅NO₂. Its CAS registry number is 91246-60-5 [SRC: National Institutes of Health. ].

Research Applications

While detailed information about the specific research applications of 1-(4-Propoxyphenyl)ethanone oxime is limited, its structure suggests potential areas of investigation. The molecule contains an oxime functional group, which can participate in various chemical reactions and has been explored in medicinal chemistry [SRC: Royal Society of Chemistry. ]. Additionally, the presence of an aromatic ring and a propoxy group could influence its potential interactions with biological molecules.

Here are some general areas of scientific research where such molecules are explored:

  • Medicinal Chemistry: Owing to the reactivity of the oxime group, 1-(4-Propoxyphenyl)ethanone oxime could be a candidate for further investigation as a scaffold for designing new drugs [SRC: Royal Society of Chemistry. ].
  • Materials Science: Aromatic and propoxy-containing molecules are sometimes studied for their potential applications in material design, such as in the development of liquid crystals or polymers [SRC: American Chemical Society. ].
Typical of oximes:

  • Oxidation: This compound can be oxidized to form corresponding nitriles or amides depending on the reaction conditions.
  • Hydrolysis: Under acidic or basic conditions, it may hydrolyze to regenerate the original carbonyl compound and hydroxylamine.
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Several methods exist for synthesizing 1-(4-Propoxyphenyl)ethanone oxime:

  • Condensation Reaction: The most common method involves the condensation of 4-propoxyacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
  • Oxime Formation: The reaction typically requires heating under reflux conditions to facilitate the formation of the oxime bond.
  • Alternative Routes: Other synthetic routes may involve variations in starting materials or conditions, including microwave-assisted synthesis for efficiency .

1-(4-Propoxyphenyl)ethanone oxime finds potential applications in several fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Photoinitiators: Certain derivatives of oximes are used as photoinitiators in polymer chemistry, facilitating the curing process under UV light.
  • Analytical Chemistry: It may be utilized in analytical applications due to its reactivity with various reagents .

Several compounds share structural similarities with 1-(4-Propoxyphenyl)ethanone oxime. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
1-(4-Methoxyphenyl)ethanone oximeC₁₁H₁₅NO₂Methoxy group instead of propoxy
1-(2-Hydroxyphenyl)ethanone oximeC₁₁H₁₃NO₂Hydroxy group at ortho position
1-(4-Chlorophenyl)ethanone oximeC₁₁H₁₂ClNO₂Chlorine substituent affecting reactivity
1-(Naphthalen-2-yl)ethanone oximeC₁₂H₁₉NONaphthalene ring providing different properties

Uniqueness

The uniqueness of 1-(4-Propoxyphenyl)ethanone oxime lies in its specific propoxy substitution on the phenyl ring, which may influence its solubility and reactivity compared to other similar compounds. This substitution could also affect its biological activity and potential applications as a photoinitiator or in organic synthesis .

XLogP3

2.7

Dates

Last modified: 04-15-2024

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